Sarracenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La sarracenina es un compuesto iridoide que se encuentra en varias especies vegetales, particularmente en la familia carnívora Sarraceniaceae. También está presente en plantas no carnívoras como Strychnos spinosa y Patrinia heterophylla . La sarracenina se aisló por primera vez de las raíces de Sarracenia flava en 1976 . Este compuesto ha suscitado interés debido a sus propiedades antimicrobianas y citotóxicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Se cree que la sarracenina se deriva de la loganina, con morronósido o secologanina como intermediarios en el proceso biosintético . Se ha informado de la síntesis total de sarracenina utilizando una reacción de cicloadición de Paterno-Buchi, completada en nueve pasos con un rendimiento global del 18% .

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones: La sarracenina se somete a diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y transformación de iridoides como la sarracenina incluyen agentes oxidantes y derivados del ciclo pentano . La reacción de cicloadición de Paterno-Buchi es un paso clave en la ruta sintética .

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios alcaloides bioactivos y análogos de prostaglandinas .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Sarracenin exhibits notable antimicrobial activity against a variety of pathogens. Studies have shown its effectiveness against both bacterial and fungal strains, including:

-

Bacteria :

- Staphylococcus aureus

- Streptococcus pyogenes

- Shigella dysenteriae

- Klebsiella pneumoniae

- Fungi :

A study by Tor-anyiin et al. (2015) isolated this compound from the root bark of Strychnos spinosa and confirmed its antimicrobial efficacy using various methods of extraction and analysis .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Type | Activity Level |

|---|---|---|

| Staphylococcus aureus | Bacteria | Effective |

| Streptococcus pyogenes | Bacteria | Effective |

| Shigella dysenteriae | Bacteria | Effective |

| Klebsiella pneumoniae | Bacteria | Effective |

| Candida albicans | Fungi | Effective |

| Candida tropicalis | Fungi | Effective |

| Candida thrusei | Fungi | Effective |

| Candida stellatoidea | Fungi | Effective |

Cytotoxic Properties

This compound has also demonstrated cytotoxic effects against various tumor cell lines, indicating potential for cancer treatment applications. Research highlights its activity against:

- A375 : Human melanoma cells

- SGC-7901 : Human gastric cancer cells

- HeLa : Human cervical cancer cells .

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Activity Level |

|---|---|---|

| A375 | Melanoma | Cytotoxic |

| SGC-7901 | Gastric Cancer | Cytotoxic |

| HeLa | Cervical Cancer | Cytotoxic |

Pharmaceutical Applications

The pharmaceutical potential of this compound extends beyond its antimicrobial and cytotoxic properties. It is being explored for various medical applications, particularly in pain management. Extracts from Sarracenia purpurea, which contain this compound, have been used in products like Sarapin, known for its analgesic effects in neuropathic pain management .

Case Study: Sarapin

- Product Name : Sarapin

- Application : Regional analgesia for chronic pain

- Clinical Evidence : Demonstrated effectiveness in managing low back pain through controlled clinical trials.

Mecanismo De Acción

La sarracenina ejerce sus efectos a través de sus propiedades antimicrobianas y citotóxicas. Se cree que se dirige a las paredes celulares y membranas de los microbios, provocando la lisis y la muerte celular . Los objetivos moleculares exactos y las vías implicadas en sus efectos citotóxicos aún están bajo investigación.

Comparación Con Compuestos Similares

Compuestos similares: Los compuestos similares a la sarracenina incluyen otros iridoides como la loganina, el morronósido y la secologanina .

Singularidad: La sarracenina es única debido a su presencia tanto en plantas carnívoras como no carnívoras y su papel en la atracción de insectos en plantas carnívoras . Sus propiedades antimicrobianas y citotóxicas también la distinguen de otros iridoides .

Actividad Biológica

Sarracenin is an iridoid compound primarily isolated from the roots of the carnivorous plant Sarracenia flava, and it has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Chemical Structure and Biosynthesis

This compound is classified as an iridoid, a type of monoterpene. Its biosynthesis is believed to involve the precursor loganin, with intermediates such as morronoside or secologanin. This pathway highlights the chemical diversity found in the Sarraceniaceae family and related species.

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes its antimicrobial effects:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Streptococcus pyogenes | Inhibition observed |

| Shigella dysenteriae | Inhibition observed |

| Klebsiella pneumoniae | Inhibition observed |

| Candida albicans | Inhibition observed |

| Candida tropicalis | Inhibition observed |

| Candida thrusei | Inhibition observed |

| Candida stellatoidea | Inhibition observed |

Research has shown that this compound's antimicrobial activity is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal species . The compound was first isolated in 1976 and has since been studied for its potential therapeutic applications.

3. Anticancer Activity

This compound also demonstrates cytotoxic effects against various cancer cell lines. Notable findings include:

- Cell Lines Tested :

- A375 (human melanoma)

- SGC-7901 (human gastric cancer)

- HeLa (cervical cancer)

The cytotoxicity of this compound was evaluated through assays that measured cell viability and apoptosis induction. For instance, treatment with this compound resulted in significant apoptosis in A375 cells, with DNA fragmentation observed at concentrations as low as 50 μg/mL .

Case Study: Synergistic Effects with Chemotherapy

A study investigated the synergistic effects of this compound when combined with standard chemotherapy agents such as 5-fluorouracil (5-FU). The combination showed enhanced anticancer activity against 4T1 mammary carcinoma cells, indicating that this compound could potentially improve the efficacy of existing cancer treatments .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Research indicated that this compound inhibits human dihydroorotase (huDHOase), a target for anticancer drug development. This inhibition suggests a potential pathway through which this compound exerts its anticancer effects .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells, characterized by nuclear condensation and DNA fragmentation, which are hallmarks of programmed cell death .

5. Conclusion

This compound presents promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties suggest potential applications in pharmacology, particularly in developing natural therapeutics for infections and cancer treatment.

Propiedades

Número CAS |

59653-37-1 |

|---|---|

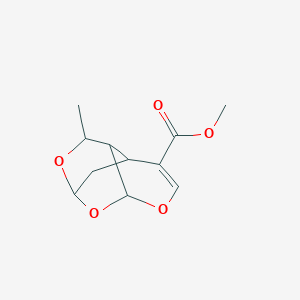

Fórmula molecular |

C11H14O5 |

Peso molecular |

226.23 g/mol |

Nombre IUPAC |

methyl (1R,3R,7S,8S,9S)-9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate |

InChI |

InChI=1S/C11H14O5/c1-5-9-6-3-8(15-5)16-11(9)14-4-7(6)10(12)13-2/h4-6,8-9,11H,3H2,1-2H3/t5-,6+,8+,9+,11+/m0/s1 |

Clave InChI |

QGBCGMGBGAHJIT-DANLAGSESA-N |

SMILES |

CC1C2C3CC(O1)OC2OC=C3C(=O)OC |

SMILES isomérico |

C[C@H]1[C@@H]2[C@@H]3C[C@H](O1)O[C@H]2OC=C3C(=O)OC |

SMILES canónico |

CC1C2C3CC(O1)OC2OC=C3C(=O)OC |

Key on ui other cas no. |

59653-37-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.